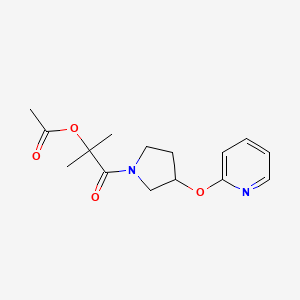

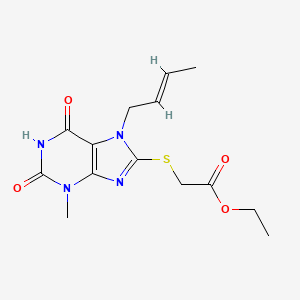

(E)-ethyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-ethyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate" is a chemical entity that appears to be related to a class of organic compounds known for their potential in various chemical reactions and applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and applications can be inferred.

Synthesis Analysis

The synthesis of related ethyl acetate compounds involves various chemical reactions that can be tailored to produce specific desired products. For instance, the modified Yamaguchi reagent described in paper is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, which could potentially be applied to the synthesis of the compound . The synthesis process is often characterized by the use of specific reagents and conditions that suppress racemization and allow for the recyclability of the reagents.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in paper , is often determined using techniques like FT-IR, NMR spectroscopy, ESI-MS, and X-ray single-crystal diffraction. These techniques confirm the presence of functional groups and provide detailed information about the molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Compounds similar to the one are known to participate in various chemical reactions. For example, the ethyl acetate moiety in the compounds described in papers and is involved in hydrogen bonding, which can influence the formation of crystal structures and the reactivity of the compound in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The efficiency of ethyl acetate as a solvent in extracting organic halogens from environmental samples, as discussed in paper , suggests that the compound may also have significant solubility in ethyl acetate, which could be relevant for its purification and application. The crystal structure and intermolecular interactions, as reported in papers and , provide insights into the stability and potential reactivity of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The synthesis of related compounds, such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate, involves crystallization from ethyl acetate, highlighting a method potentially applicable to the target compound (Carvalho et al., 2007).

Structural Properties : The study of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate provides insights into the crystal structure of similar compounds, highlighting intermolecular hydrogen bonding and π-π stacking as key features (Lee et al., 2009).

Biological Activities

Antitumor Activity : New 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, which are structurally related, have demonstrated antitumor activity in human breast and leukemic cancer cell lines (Sultani et al., 2017).

Anti-Aggregation Properties : Compounds including 2-[1-ethyl-3-methyl-xanth-8-ylthio]-acetate salts have exhibited anti-aggregation activity, suggesting potential applications in aggregation-related disorders or conditions (Gurevich et al., 2020).

Environmental and Analytical Applications

- Extraction Efficiency : Ethyl acetate, a key component in the synthesis of similar compounds, has been found effective for determining extractable organic halogens from contaminated soil, suggesting its utility in environmental analysis (Reemtsma & Jekel, 1996).

Synthetic Pathways

- Alternative Synthetic Routes : Research has shown diverse synthetic pathways leading to compounds structurally related to the target compound, such as the straightforward synthesis of 2-(purin-6-yl)acetates, indicating versatile methods for creating similar molecules (Qu et al., 2009).

properties

IUPAC Name |

ethyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-4-6-7-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-8-9(19)22-5-2/h4,6H,5,7-8H2,1-3H3,(H,16,20,21)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKFGDOTXWXZQZ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

amine](/img/structure/B3008738.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)